molecular formula C3H7Cl3Si B085783 Trichloro(propyl)silane CAS No. 141-57-1

Trichloro(propyl)silane

Cat. No. B085783
CAS RN: 141-57-1
M. Wt: 177.53 g/mol
InChI Key: DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Description

Trichloro(propyl)silane, also known as n-Propyltrichlorosilane or Propyltrichlorosilane, is a chemical compound with the formula C3H7Cl3Si . It is an important intermediate in various chemical reactions and has a molecular weight of 177.532 .


Synthesis Analysis

Trichloro(propyl)silane can be synthesized through various processes. One common method involves the hydro-gen chloride exposure of technical grade silicon (direct chlorination, DC), homogeneous hydration of tetrachlorosilane (conversion), and tetrachlorosilane and hydrogen exposure of silicon .


Molecular Structure Analysis

The molecular structure of Trichloro(propyl)silane consists of a silicon atom bonded to a propyl group (C3H7) and three chlorine atoms . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Trichloro(propyl)silane is known to participate in various chemical reactions. For instance, it can undergo a selective hydrosilylation reaction with allyl chloride . It is also an important key intermediate to access various silane coupling agents via simple nucleophilic substitution reaction and alcoholysis of trichlorosilyl .


Physical And Chemical Properties Analysis

Trichloro(propyl)silane is a liquid at room temperature . It has a boiling point of 396 - 398 K . It has a specific gravity of 1.20 and a refractive index of 1.43 . It is soluble in water .

Scientific Research Applications

Hydrosilylation Reactions

Trichloro(propyl)silane plays a crucial role in the hydrosilylation reaction of alkenes, which is one of the most important catalytic reactions in the silicon industry . It is used in the production of trichloro(3-chloropropyl)silane, a key intermediate to access various silane coupling agents .

Production of Silane Coupling Agents

Trichloro(3-chloropropyl)silane is an important intermediate in the production of silane coupling agents . These agents can form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .

Use in Paints and Coatings

Silane coupling agents, produced using Trichloro(propyl)silane, are used in a great number of fields including paints and coatings . They enhance the durability and performance of these products .

Use in Adhesives

Silane coupling agents are also used in the production of adhesives . They improve the bonding strength and durability of the adhesives .

Use in Semiconductor Sealants

In the semiconductor industry, silane coupling agents produced using Trichloro(propyl)silane are used in the production of sealants . They enhance the performance and longevity of these sealants .

Use in Tire Manufacturing

Silane coupling agents are used in the tire manufacturing industry . They improve the bonding between the rubber and the reinforcing materials, enhancing the performance and durability of the tires .

Safety and Hazards

Trichloro(propyl)silane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may be corrosive to metals . It should be stored under inert gas and in a well-ventilated place. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Trichloro(propyl)silane is an important intermediate in the production of various silane coupling agents. These agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . The future directions of Trichloro(propyl)silane research and application are likely to continue in these areas.

properties

IUPAC Name

trichloro(propyl)silane
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InChI

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3
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InChI Key

DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Canonical SMILES

CCC[Si](Cl)(Cl)Cl
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Molecular Formula

C3H7Cl3Si
Record name PROPYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80861813
Record name Trichloropropylsilane
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Molecular Weight

177.53 g/mol
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Physical Description

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue., Liquid, Colorless liquid with an acrid odor; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Record name Silane, trichloropropyl-
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Boiling Point

123.5 °C
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Flash Point

98 to 100 °F (NFPA, 2010), 98 °F (37 °C) Closed cup
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Solubility

SOL IN WATER
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Density

1.195 g/cu cm at 20 °C
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Vapor Density

6.15 (Air = 1)
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Vapor Pressure

28.8 [mmHg], 28.8 mm Hg at 20 °C
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Product Name

Propyltrichlorosilane

Color/Form

Liquid, COLORLESS LIQUID

CAS RN

141-57-1
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Synthesis routes and methods I

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichloro(propyl)silane
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Trichloro(propyl)silane
Reactant of Route 6
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